molecular formula C16H32O9S B609355 MS-PEG5-t-butyl ester CAS No. 870487-48-2

MS-PEG5-t-butyl ester

Cat. No.: B609355
CAS No.: 870487-48-2
M. Wt: 400.48
InChI Key: SVBWEENGLLFLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

MS-PEG5-t-butyl ester, also known as Mes-PEG4-t-butyl ester, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . The E3 ubiquitin ligases are responsible for the ubiquitination of proteins, marking them for degradation, while the target proteins are those that the compound aims to degrade .

Mode of Action

The compound contains two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . By bringing these two entities into close proximity, the compound facilitates the transfer of ubiquitin from the E3 ligase to the target protein . This ubiquitination signals for the protein’s degradation via the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, the compound can selectively degrade target proteins . The downstream effects depend on the specific target protein being degraded and can vary widely.

Pharmacokinetics

As a protac linker, its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and hydrophilicity .

Result of Action

The primary result of the action of this compound is the degradation of its target proteins . This can have various effects at the molecular and cellular levels, depending on the functions of the degraded proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the compound, the pH of the environment, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS-PEG5-t-butyl ester typically involves the reaction of mesylate (methanesulfonate) with PEG4 (tetraethylene glycol) and t-butyl ester. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

MS-PEG5-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized PEG derivatives, while reduction can produce PEG alcohols .

Scientific Research Applications

MS-PEG5-t-butyl ester has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MS-PEG5-t-butyl ester is unique due to its mesylate group, which provides specific reactivity and stability. This makes it particularly useful in proteomics research and other applications where precise cross-linking is required .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBWEENGLLFLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MS-PEG5-t-butyl ester
Reactant of Route 2
Reactant of Route 2
MS-PEG5-t-butyl ester
Reactant of Route 3
Reactant of Route 3
MS-PEG5-t-butyl ester
Reactant of Route 4
Reactant of Route 4
MS-PEG5-t-butyl ester
Reactant of Route 5
Reactant of Route 5
MS-PEG5-t-butyl ester
Reactant of Route 6
Reactant of Route 6
MS-PEG5-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.